Home > Products > Screening Compounds P95051 > Tafenoquine-d3 succinate
Tafenoquine-d3 succinate - 1133378-83-2

Tafenoquine-d3 succinate

Catalog Number: EVT-283104
CAS Number: 1133378-83-2
Molecular Formula: C28H31D3F3N3O7
Molecular Weight: 584.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tafenoquine-d3 is a trideuerium-labeled Tafenoquine derivative. Tafenoquine, also known as WR-238605, is an oral active antimalaria drug that is being investigated as a potential treatment for malaria, as well as for malaria prevention. Tafenoquine Shows Activity against Trypanosoma brucei. Tafenoquine targets leishmania respiratory complex III and induces apoptosis. Tafenoquine has a long half-life of approximately 14 days and is generally safe and well tolerated, Malaria remains an important cause of global morbidity and mortality. As antimalarial drug resistance escalates, new safe and effective medications are necessary to prevent and treat malarial infection.
Overview

Tafenoquine-d3 succinate is a derivative of tafenoquine, an 8-aminoquinoline compound that has gained attention for its antimalarial properties. Approved by the Food and Drug Administration in 2018, tafenoquine serves as a radical cure for Plasmodium vivax malaria, addressing both acute and relapsing forms of the disease. The compound is synthesized as a succinate salt, enhancing its solubility and bioavailability, which is critical for therapeutic efficacy .

Source and Classification

Tafenoquine-d3 succinate is classified under the category of antimalarial agents. It is specifically designed as a prodrug that metabolizes into active forms within the body to exert its therapeutic effects against malaria. The compound is derived from the parent drug tafenoquine, which has been subject to extensive research and development due to its unique pharmacological profile .

Synthesis Analysis

Methods and Technical Details

  1. Initial Steps: The synthesis begins with the formation of key intermediates through various reactions including nitration and reduction processes.
  2. Reduction: A critical step involves the reduction of nitro groups using palladium on carbon under hydrogen pressure to yield tafenoquine.
  3. Formation of Succinate Salt: Tafenoquine is then reacted with succinic acid in ethanol to form tafenoquine-d3 succinate, which precipitates as a solid salt .
  4. Purification: The product can be further purified through recrystallization techniques to achieve high purity levels, often exceeding 95% by high-performance liquid chromatography .
Molecular Structure Analysis

Tafenoquine-d3 succinate has a complex molecular structure characterized by its unique arrangement of atoms.

  • Molecular Formula: C28H34F3N3O7
  • Molecular Weight: 581.58 g/mol (as succinate)
  • Structural Features: The compound features a trifluoromethyl group and an aminoquinoline backbone, which are crucial for its biological activity.

The structural representation indicates multiple functional groups that contribute to its solubility and interaction with biological targets .

Chemical Reactions Analysis

Tafenoquine-d3 succinate undergoes several chemical reactions during its synthesis and metabolism:

  1. Nitration: Introduction of nitro groups onto the aromatic system.
  2. Reduction Reactions: Transforming nitro groups into amines through catalytic hydrogenation.
  3. Formation of Amine Salt: The reaction with succinic acid leads to the formation of the succinate salt, enhancing solubility in aqueous environments.

These reactions highlight the compound's chemical versatility and its potential for further modifications in drug development .

Mechanism of Action

The mechanism by which tafenoquine exerts its antimalarial effects involves several biochemical pathways:

  • Metabolism: Tafenoquine is metabolized primarily by cytochrome P450 enzymes in the liver, producing active metabolites that contribute to its efficacy.
  • Inhibition of Hematin Polymerization: The active forms inhibit hematin polymerization, disrupting the malaria parasite's ability to detoxify heme, ultimately leading to parasite death.
  • Long Half-Life: Tafenoquine exhibits a prolonged elimination half-life of approximately 15 days, allowing for sustained therapeutic action against malaria .
Physical and Chemical Properties Analysis

Tafenoquine-d3 succinate possesses distinct physical and chemical properties:

  • Appearance: Pale green or orange solid.
  • Solubility: Very slightly soluble in water (0.54 mg/mL), with increased solubility under acidic conditions (up to 18 mg/mL at pH 2) but practically insoluble in n-heptane.
  • Stability: The compound shows good solid-state stability with adequate data supporting a retest period of 36 months.

These properties are essential for understanding how the drug behaves in biological systems and its formulation for clinical use .

Applications

Tafenoquine-d3 succinate is primarily utilized in scientific research focused on malaria treatment and prevention:

  • Antimalarial Treatment: It is actively investigated for its effectiveness against Plasmodium vivax malaria, particularly in preventing relapse after initial treatment.
  • Clinical Trials: Ongoing clinical trials evaluate its safety and efficacy in various dosing regimens compared to other antimalarial drugs .

The compound's unique properties make it a valuable candidate in the fight against malaria, especially given the challenges posed by drug resistance in malaria parasites.

Introduction to Tafenoquine-d3 Succinate

Historical Development of 8-Aminoquinoline Antimalarials

The 8-aminoquinoline class of antimalarials originated with pamaquine (1920s), which demonstrated efficacy against relapsing Plasmodium vivax malaria but caused severe hemolysis in glucose-6-phosphate dehydrogenase (G6PD)-deficient patients [1] [4]. This led to strategic combination therapies: British military protocols paired pamaquine with quinine, reducing toxicity through unexplained synergistic mechanisms [1]. During the Korean War, the U.S. Army introduced primaquine (1951), which became the backbone of relapse prevention when combined with chloroquine. The "CP tablet" (chloroquine 300 mg + primaquine 45 mg, weekly) was deployed during the Vietnam War with minimal adverse events [1] [4].

The quest for improved 8-aminoquinolines culminated in tafenoquine (WR-238605), synthesized in 1978 by the Walter Reed Army Institute of Research. Its structural innovations included:

  • A 5-phenoxy group replacing primaquine’s primary alcohol
  • Extended terminal alkylamine chain (pentane-1,4-diamine)These modifications conferred a prolonged half-life (~14 days vs. primaquine’s 6 hours) and higher efficacy against hypnozoites [3] [9]. Tafenoquine’s FDA approval in 2018 marked the first single-dose radical cure for P. vivax [9].

Table 1: Evolution of Key 8-Aminoquinoline Antimalarials

CompoundDevelopment EraKey Structural FeaturesClinical Advantages
Pamaquine1920sUnsubstituted quinoline coreFirst synthetic antirelapse agent
Primaquine1950sPrimary alcohol at C5Reduced hemolysis vs. pamaquine
Tafenoquine1978 (FDA 2018)5-(3-Trifluoromethylphenoxy) group; alkylamino side chainSingle-dose efficacy; 14-day half-life
Tafenoquine-d3 succinate2010sDeuterated methoxy groupsMetabolic tracer for pharmacokinetic studies

Rationale for Deuterated Analogues in Pharmacological Research

Deuterium incorporation at strategic molecular sites leverages the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bonds exhibit slower cleavage rates than carbon-hydrogen (C-H) bonds due to deuterium’s higher mass [9]. Tafenoquine-d3 succinate contains three deuterium atoms at its dimethoxy groups (–OCD₃), targeting metabolic soft spots:

  • Demethylation pathways: Cytochrome P450 enzymes (e.g., CYP2D6) catalyze oxidative demethylation, a rate-limiting step in tafenoquine activation [9]
  • Metabolic stabilization: Deuterium substitution at these positions may delay the formation of reactive intermediates, potentially reducing off-target effects [6]

The primary objectives for deuterated analogues include:

  • Metabolic Pathway Mapping: Distinguishing parent drug from metabolites via mass shifts in LC-MS
  • Pharmacokinetic Tracers: Quantifying drug exposure without interfering with biological activity
  • Mechanism Probes: Testing whether rate-limiting metabolic steps govern efficacy/toxicity [9]

Fig. 1: Metabolic Activation of Tafenoquine vs. Tafenoquine-d3

Tafenoquine → CYP2D6 → 5,6-Orthoquinone TQ (Active Metabolite)  ↓ ↑  Demethylation (Rate-Limiting)  ↓ ↑  Tafenoquine-d3 → Delayed Demethylation (KIE) → Slower 5,6-OQTQ Formation  

Significance of Isotopic Labeling in Drug Metabolism Studies

Tafenoquine-d3 succinate’s succinate counterion enhances water solubility, facilitating in vitro and in vivo assays. Its isotopic purity (>98% d3) enables precise tracking of drug distribution and biotransformation [6]. Key applications include:

Quantitative Bioanalysis

Validated UHPLC-MS/MS methods separate and quantify tafenoquine-d3 and its metabolites:

  • Chromatographic resolution: Atlantis T3 column with 0.1% formic acid/acetonitrile gradient
  • Detection limits: 1 ng/mL in plasma/blood; 10 ng/mL in urine [7]
  • Mass shifts: +3 Da from non-deuterated tafenoquine in MS spectra, avoiding signal interference

Table 2: Analytical Parameters for Tafenoquine-d3 Succinate in Biological Matrices

MatrixAnalytesLinear Range (ng/mL)Precision (CV%)Stability
PlasmaTafenoquine-d31–12008.2 (10 ng/mL)>3 months @ -80°C
Whole BloodTafenoquine-d31–12009.9 (1 ng/mL)>3 months @ -20°C
Urine5,6-Orthoquinone-d310–10006.4 (10 ng/mL)>3 months @ -80°C

Metabolic Fate Elucidation

Deuterium labeling confirmed:

  • 5,6-Orthoquinone (5,6-OQTQ) as the primary bioactive metabolite, detectable in plasma/urine
  • CYP2D6 dependence: Significantly reduced 5,6-OQTQ formation in poor metabolizers [7] [9]
  • Redox cycling: 5,6-OQTQ generates reactive oxygen species in parasites, explaining hypnozoitocidal action [9]

Drug-Drug Interaction Studies

Tafenoquine-d3 identifies metabolic interference when co-administered with:

  • Chloroquine: Increases tafenoquine AUC by 30% via unknown mechanisms
  • Monoamine oxidase inhibitors: Potential for reduced metabolite formation [3] [7]

Properties

CAS Number

1133378-83-2

Product Name

Tafenoquine-d3 succinate

IUPAC Name

N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid

Molecular Formula

C28H31D3F3N3O7

Molecular Weight

584.61

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3;

InChI Key

CQBKFGJRAOXYIP-NXIGQQGZSA-N

SMILES

CC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O

Solubility

Soluble in DMSO

Synonyms

WR-238605, WR 238605, WR238605, Tafenoquine; trideuerium-labeled Tafenoquine derivative; Tafenoquine-d3 succinate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.